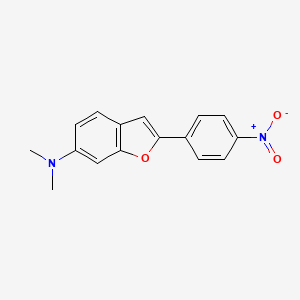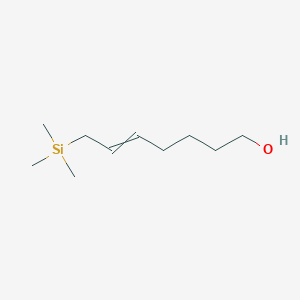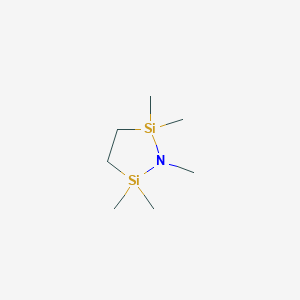
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- is a chemical compound with the molecular formula C₆H₁₇NSi₂ and a molecular weight of 159.3769 g/mol . This compound is characterized by the presence of silicon and nitrogen atoms within a five-membered ring structure, making it a unique organosilicon compound.
Preparation Methods
The synthesis of 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- involves several steps. One common method includes the reaction of hexamethyldisilazane with a suitable halogenated compound under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen and silicon atoms in the ring can participate in substitution reactions, often with halogenated reagents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of specialty polymers and as a component in advanced materials.
Mechanism of Action
The mechanism by which 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- exerts its effects involves its ability to form stable complexes with various substrates. The silicon and nitrogen atoms in the ring can coordinate with different molecular targets, influencing their reactivity and stability. This coordination ability is crucial in its applications in catalysis and material science .
Comparison with Similar Compounds
Similar compounds to 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- include:
1-(3-Bromopropyl)-2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane: This compound has a similar ring structure but with a bromopropyl substituent.
2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane-1-propyl magnesium bromide: This compound includes a magnesium bromide group, making it useful in different chemical reactions.
The uniqueness of 1-Aza-2,5-disilacyclopentane, 1,2,2,5,5-pentamethyl- lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
91166-56-2 |
|---|---|
Molecular Formula |
C7H19NSi2 |
Molecular Weight |
173.40 g/mol |
IUPAC Name |
1,2,2,5,5-pentamethyl-1,2,5-azadisilolidine |
InChI |
InChI=1S/C7H19NSi2/c1-8-9(2,3)6-7-10(8,4)5/h6-7H2,1-5H3 |
InChI Key |
FANRZBLWPQTCDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1[Si](CC[Si]1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)



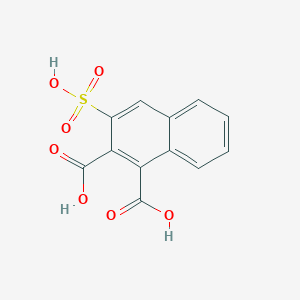

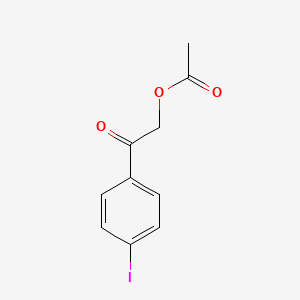
![{5-[(Oxan-2-yl)oxy]pentyl}(triphenyl)phosphanium iodide](/img/structure/B14348054.png)
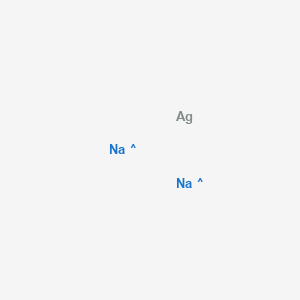
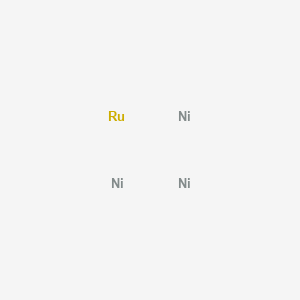
![N~1~,N~1'~-[Methylenedi(4,1-phenylene)]dimethanediimine](/img/structure/B14348064.png)
